1-Phenyl-2-aminopentane

Description

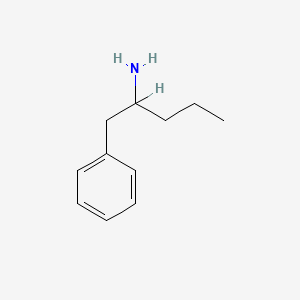

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGQDFOHLMAZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874246 | |

| Record name | A-PROPYL BENZENEETHANEAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63951-01-9 | |

| Record name | Phenethylamine, alpha-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-PROPYL BENZENEETHANEAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyl 2 Aminopentane and Its Structural Analogues

Chemo-synthetic Pathways for Substituted Aminopentanes

Conventional Synthetic Approaches to Phenethylamine (B48288) and Amphetamine Derivatives

The structural backbone of 1-phenyl-2-aminopentane is shared with phenethylamines and amphetamines. wikipedia.org Conventional synthesis of these compounds often involves multi-step processes. One historical and widely practiced method for producing amphetamine, for instance, is the Leuckart-Wallach reaction, which utilizes phenylacetone (B166967) with formamide (B127407) and formic acid to generate (±)-N-formylamphetamine. This intermediate is then hydrolyzed to yield racemic amphetamine. google.com Another classic approach involves the reduction of norephedrine (B3415761) or norpseudoephedrine (B1213554) derivatives. This method offers stereochemical control, as the chirality of the final product is determined by the starting material. google.comepo.org However, the reduction of norephedrine can be challenging and may lead to byproducts that are difficult to separate. google.com

Modifications to these conventional methods have been developed to improve efficiency and reduce the use of hazardous materials. For example, a method for producing phenylethylamines has been developed that avoids the use of strong bases and toxic reagents, proceeding under mild conditions with minimal byproduct formation. google.com This particular process involves the hydrogenation of 1,3-oxazolidin-2-ones. google.com

Substituted phenethylamines encompass a wide range of compounds with diverse biological activities, including stimulants, hallucinogens, and appetite suppressants. wikipedia.orgnih.gov The synthesis of these derivatives often starts with a substituted benzaldehyde, which is condensed with nitroethane and subsequently reduced to form the corresponding amino-propane derivative. nih.gov

Reduction-Based Syntheses from Ketone and Nitro Precursors

A common and versatile strategy for synthesizing amines, including this compound, involves the reduction of ketone or nitro compound precursors. The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.org For instance, 1-phenyl-2-aminopropane has been synthesized via the reduction of phenyl-nitropropylene. google.com This reduction can be accomplished using methods like sodium-mercury amalgam in an ethanol-acetic acid solution or through electrolytic reduction. google.com A more recent, metal-free approach utilizes trichlorosilane (B8805176) for the reduction of both aromatic and aliphatic nitro compounds, offering high yields and short reaction times under continuous-flow conditions. beilstein-journals.org

The synthesis of 1-phenyl-2-propanone, a key ketone precursor for amphetamine and related compounds, can be achieved from 1-phenyl-2-nitropropene (B101151) by reduction with iron in the presence of hydrochloric acid. youtube.com The resulting imine intermediate is then hydrolyzed to the ketone. youtube.com

Reductive amination of a ketone is another powerful method for amine synthesis. This one-pot reaction converts a ketone to an amine via an intermediate imine, which is then reduced. wikipedia.orglibretexts.org This method is favored for its mild conditions and high selectivity. wikipedia.org For example, 2-amino-1-phenylpropane can be synthesized by the reductive amination of 1-phenyl-2-propanone using sodium cyanoborohydride in the presence of ammonium (B1175870) acetate. youtube.com

| Precursor Type | Reagents/Method | Product Class |

| Nitro Compound | Trichlorosilane | Primary Amines |

| Nitro Compound | Iron/HCl | Ketone (via imine hydrolysis) |

| Ketone | NaBH3CN/Ammonium Acetate | Primary Amine |

| Nitropropylene | Sodium-mercury amalgam | Primary Amine |

Alkylation and Reductive Amination Strategies for Amine Formation

Alkylation of amines is a direct method for forming carbon-nitrogen bonds, but it can be difficult to control, often leading to multiple alkylations and a mixture of primary, secondary, and tertiary amines. masterorganicchemistry.com

Reductive amination, also known as reductive alkylation, offers a more controlled approach to synthesizing substituted amines. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org

This strategy is highly versatile and can be used to produce primary, secondary, and tertiary amines. libretexts.org For instance, starting with a primary amine, two successive reductive aminations can be performed to obtain a tertiary amine. masterorganicchemistry.com The reaction is widely used in green chemistry due to its efficiency and the ability to be performed in one-pot, reducing waste from intermediate purification steps. wikipedia.org

Stereoselective Synthesis and Enantiomeric Control

The biological activity of chiral molecules like this compound is often dependent on their specific enantiomeric form. Therefore, methods that allow for the selective synthesis of a single enantiomer are of high importance in pharmaceutical development. nih.govresearchgate.net

Biocatalytic Approaches for Chiral Amino Alcohol Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages for stereoselective synthesis due to the high enantioselectivity and regioselectivity of enzymes. nih.govresearchgate.net These reactions are typically carried out under mild conditions, minimizing issues like racemization and rearrangement. nih.govresearchgate.net

Chiral 2-amino-1,3-diols, which are valuable pharmaceutical building blocks, can be synthesized using biocatalytic methods. acs.org A two-step biocatalytic process has been developed for the synthesis of (2S,3S)-2-aminopentane-1,3-diol from achiral starting materials, propanal and hydroxypyruvate, using a transketolase and a ω-transaminase. acs.org This approach demonstrates the power of combining different enzymes to create efficient synthetic pathways. acs.orgresearchgate.net Recent advances in biocatalysis, including protein engineering and screening, have expanded the range of possible synthetic transformations. rsc.org

Enantiomeric Enrichment and Stereoselective Synthesis of Chiral Amines via Omega-Amino Acid Transaminases

Omega-transaminases (ω-TAs) have become powerful biocatalysts for the synthesis of chiral amines. mdpi.comillinois.edu These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, producing a chiral amine with high enantiomeric purity. illinois.edu Unlike α-transaminases, ω-TAs are not limited to α-amino or α-keto acid substrates, making them highly versatile for synthesizing a broad range of chiral amines. mdpi.comillinois.edu

The synthesis of chiral amines using ω-TAs can be achieved through two main approaches: kinetic resolution of a racemic amine mixture or asymmetric synthesis from a prochiral ketone. mdpi.com Asymmetric synthesis is generally preferred as it can theoretically achieve a 100% yield of the desired enantiomer. researchgate.net

A significant challenge in ω-TA-catalyzed reactions is that the reaction equilibrium often favors the reverse reaction. researchgate.netnih.gov To overcome this, various strategies have been developed, such as using co-product removal systems. For example, in the synthesis of chiral amines using L-alanine as the amine donor, the pyruvate (B1213749) byproduct, which can be inhibitory, can be removed using lactate (B86563) dehydrogenase (LDH). nih.gov The development of both (S)- and (R)-selective ω-TAs has been crucial, allowing for the synthesis of both enantiomers of a target chiral amine. illinois.edu

The application of ω-TAs has been demonstrated in the synthesis of various pharmaceutical intermediates. For example, an (S)-specific ω-transaminase from Vibrio fluvialis JS17 was used for the asymmetric synthesis of chiral amines from prochiral ketones, achieving enantiomeric excesses above 99%. nih.gov Furthermore, ω-transaminases have been successfully used to synthesize chiral β- and γ-amino acids. rsc.orgnih.gov

| Enzyme Class | Approach | Key Feature | Example Application |

| Transketolase / ω-Transaminase | Two-step cascade | Synthesis of chiral amino diols from achiral precursors | (2S,3S)-2-aminopentane-1,3-diol synthesis |

| ω-Transaminase | Asymmetric synthesis | Direct amination of prochiral ketones to chiral amines | Synthesis of (S)-α-methylbenzylamine with >99% ee |

| ω-Transaminase | Kinetic resolution | Separation of enantiomers from a racemic mixture | Production of (R)-β-amino acids with >99% ee |

Development of Novel Synthetic Routes and Derivatization Strategies

The development of new synthetic pathways and the creation of derivatives are fundamental to exploring the chemical space around a core structure like this compound. These efforts can lead to more efficient manufacturing processes or new molecules with unique properties.

Rational design involves the strategic modification of a known molecule to produce novel analogues with desired characteristics. This approach is guided by an understanding of structure-activity relationships. nih.gov For amine compounds, this can involve altering substituents, restricting conformational flexibility, or rigidifying the scaffold. nih.govnih.gov

One strategy is the synthesis of N-substituted derivatives. For the related compound 1-phenyl-2-aminopropane, N-substitution has been shown to produce a class of high-affinity agents for certain biological targets. nih.gov Another approach is to create conformationally restricted analogues, where the molecule's flexibility is limited. For example, incorporating the aminopropane structure into a tetralin ring system results in a new pharmacophore. nih.gov The synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides represents another example of creating conformationally restricted analogues, in this case from an antidepressant, to explore new biological activities. rsc.org

The design and synthesis of such analogues often start from known precursors and employ multi-step synthetic sequences. For instance, the synthesis of novel 1,4-dihydropyridine (B1200194) derivatives, which also feature a chiral center, has been achieved by using chiral auxiliary groups attached as esters. These auxiliaries guide the stereochemistry and can be removed later in the synthetic sequence. nih.gov

| Analogue Type | Design Strategy | Example | Reference |

| N-Substituted Derivatives | Modification of the amine group to explore structure-activity relationships. | N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane | nih.gov |

| Conformationally Restricted Analogues | Incorporating the pharmacophore into a rigid ring system to reduce flexibility. | N-substituted aminotetralin | nih.gov |

| Scaffold Rigidification | Fusing rings onto an existing inhibitor scaffold to improve properties like potency. | 6-(1H-indol-3-yl)-benzotriazole derivatives | nih.gov |

| Chiral Auxiliary-Directed Synthesis | Using a chiral group to control stereochemistry during synthesis, which is later removed. | Diastereomeric esters of 1,4-dihydropyridines | nih.gov |

The synthesis of this compound and its analogues involves a sequence of chemical transformations, with distinct upstream (starting materials and intermediates) and downstream (final products and derivatives) chemistry.

Upstream Chemistry: A common route to compounds of this class is reductive amination. For the analogous 1-phenyl-2-aminopropane, the upstream chemistry starts with 1-phenyl-2-propanone. youtube.com This ketone serves as the key precursor. In a reductive amination reaction, the ketone reacts with an ammonia (B1221849) source, such as ammonium acetate, to form an imine intermediate in situ. This intermediate is then reduced to the desired primary amine. A selective reducing agent like sodium cyanoborohydride is often used because it readily reduces the imine but not the ketone starting material. youtube.com

Downstream Chemistry: Following the primary synthesis, several downstream steps are often performed. A crucial step is purification. The crude amine product, typically an oil, is often converted into a salt, such as a hydrochloride salt, to facilitate purification by crystallization. youtube.com This is achieved by reacting the free base amine with an acid like hydrochloric acid. youtube.com The resulting crystalline salt is easier to handle and often has improved stability.

Further downstream processing can involve derivatization to create the novel analogues discussed previously. This could include N-alkylation or acylation to attach various substituents to the amine's nitrogen atom. For example, reacting a primary amine with NBD-Cl (4-chloro-7-nitrobenzofurazan) yields fluorescent derivatives that can be used for chiral separation analysis by HPLC. yakhak.org

| Stage | Product/Intermediate | Description of Chemistry | Purpose |

| Upstream | 1-Phenyl-2-propanone | Ketone precursor for the aminopentane backbone (by analogy). | Starting material for the core phenylalkylamine structure. youtube.com |

| Upstream | Imine Intermediate | Formed in situ from the reaction of the ketone with an ammonia source. | Key intermediate in reductive amination; readily reduced to the amine. youtube.com |

| Downstream | This compound (Free Base) | The primary product of the reduction; often an oily liquid. | The target molecule, which may require further purification. youtube.com |

| Downstream | This compound HCl | Crystalline hydrochloride salt. | Purification of the final product, improved stability, and ease of handling. youtube.com |

| Downstream | N-Substituted Derivatives | Products of reacting the primary amine with alkylating or acylating agents. | Creation of analogues for structure-activity relationship studies. nih.govyakhak.org |

Pharmacological Characterization and Neurochemical Mechanisms

Pharmacodynamics of 1-Phenyl-2-aminopentane (APPEA)

This compound, also known as α-propylphenethylamine (APPEA), is a stimulant compound belonging to the phenethylamine (B48288) and amphetamine chemical families. Its pharmacological activity is primarily characterized by its interaction with the dopamine (B1211576) transporter.

APPEA has been identified as a dopamine reuptake inhibitor, although with low potency. wikipedia.org In vitro studies have determined its half-maximal inhibitory concentration (IC₅₀) for the dopamine transporter to be 2,596 nM. wikipedia.org This indicates that it can block the reabsorption of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter. However, research also shows that APPEA is inactive as a direct dopamine releasing agent. wikipedia.org

| Compound | Transporter | IC₅₀ (nM) |

| This compound (APPEA) | Dopamine (DAT) | 2,596 |

| This compound (APPEA) | Serotonin (B10506) (SERT) | >10,000 |

This table presents the in vitro inhibitory concentrations (IC₅₀) of this compound (APPEA) at the dopamine and serotonin transporters.

The serotonergic activity of APPEA is minimal. Studies have shown that it is effectively inactive as an inhibitor of serotonin reuptake, with an IC₅₀ value greater than 10,000 nM. wikipedia.org Furthermore, similar to its dopaminergic profile, APPEA does not act as a serotonin releasing agent. wikipedia.org This demonstrates a clear selectivity for the dopaminergic system over the serotonergic system, albeit as a reuptake inhibitor rather than a releaser.

Mechanisms of Action for 1-Phenyl-2-propylaminopentane (PPAP) as a Catecholaminergic Activity Enhancer (CAE)

1-Phenyl-2-propylaminopentane (PPAP) is a derivative of APPEA and is classified as a catecholaminergic activity enhancer (CAE). Its mechanism of action is distinct from that of classical stimulants like amphetamine.

The primary mechanism of PPAP is the enhancement of the impulse propagation-mediated release of norepinephrine (B1679862) and dopamine. wikipedia.orgnih.gov This means that PPAP does not cause a spontaneous and uncontrolled release of these catecholamines. Instead, it amplifies the amount of neurotransmitter released only when a neuron is naturally stimulated by an action potential. wikipedia.orgnih.gov This modulation of the normal physiological pattern of neurotransmitter release is a key feature of its action as a CAE. nih.govnih.gov Studies have demonstrated this enhanced release of norepinephrine and dopamine from various rat brain regions, including the striatum, substantia nigra, and locus coeruleus. nih.govnih.gov

The role of PPAP in catecholamine transporter uptake is complex and appears to differ from that of traditional reuptake inhibitors. Some research indicates that the catecholaminergic activity enhancing effect of PPAP is not related to the inhibition of catecholamine uptake. nih.gov However, other findings suggest that PPAP is taken up by the catecholamine axon terminal membrane and the vesicular membrane. This uptake is a prerequisite for its enhancer activity.

A crucial distinction exists between PPAP and direct monoamine releasing agents such as amphetamine. wikipedia.orgresearchgate.net While both types of compounds lead to an increase in extracellular monoamines, their mechanisms are fundamentally different. nih.govnih.gov Direct releasing agents cause a massive, uncontrolled flood of neurotransmitters from neuronal stores, independent of neuronal firing. wikipedia.org In contrast, PPAP, as a CAE, only augments the release of catecholamines that occurs as a result of nerve impulses. nih.gov It is specifically noted to be devoid of the catecholamine-releasing properties characteristic of amphetamines. nih.gov

| Feature | 1-Phenyl-2-propylaminopentane (PPAP) | Direct Monoamine Releasing Agents (e.g., Amphetamine) |

| Primary Mechanism | Enhances impulse propagation-mediated neurotransmitter release (Catecholaminergic Activity Enhancer) | Induces non-vesicular neurotransmitter release (Monoamine Releasing Agent) |

| Dependence on Neuronal Firing | Yes, enhances release only upon action potential | No, causes release independent of neuronal firing |

| Neurotransmitter Release | Controlled, amplified physiological release | Uncontrolled, flood-like release |

| MAO Inhibition | Devoid of MAO inhibitory potency | Not the primary mechanism |

This table provides a comparative overview of the mechanisms of action between PPAP and direct monoamine releasing agents.

Comparative Pharmacology with Related Compounds

Preclinical Comparisons with Amphetamine and Methamphetamine on Behavioral Parameters

Preclinical studies have revealed significant behavioral differences between PPAP and the classic psychostimulants amphetamine and methamphetamine. While both can increase motor activity, their profiles differ substantially.

PPAP demonstrates a more favorable therapeutic window in animal models. For instance, PPAP enhances performance in learning and retention tasks over a broader dose range compared to amphetamines, which often show a narrow dose-response curve before performance deteriorates. wikipedia.org

In terms of motor effects, PPAP is considerably less likely to induce stereotyped behaviors, which are repetitive, purposeless movements often seen with high doses of amphetamine and methamphetamine. wikipedia.org Furthermore, there is a noted antagonism in the motility-increasing effects between PPAP and amphetamine. wikipedia.org

| Behavioral Parameter | 1-Phenyl-2-propylaminopentane (PPAP) | Amphetamine/Methamphetamine |

| Motor Activity | Increases at lower doses | Significant increase |

| Stereotyped Behavior | Substantially less induction | High propensity for induction |

| Learning & Retention | Facilitates over a broad dose range | Facilitates in a narrow dose range |

| Tetrabenazine-Induced Depression | Potent antagonist | - |

Distinct Pharmacological Profile from Selegiline (B1681611)

PPAP was developed from selegiline ((-)-deprenyl), but it possesses a fundamentally different pharmacological profile. Selegiline is primarily known as an irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme that breaks down dopamine. nih.govumbrellalabs.is This inhibition leads to increased levels of dopamine in the brain.

In stark contrast, PPAP is devoid of significant MAO inhibitory activity. wikipedia.orgwikipedia.org Its mechanism of action is centered on its function as a catecholaminergic activity enhancer, modulating the impulse-dependent release of catecholamines without directly inhibiting their breakdown. wikipedia.org While selegiline also exhibits some catecholaminergic activity enhancing properties, this is not its primary mechanism of action. wikipedia.org

| Feature | 1-Phenyl-2-propylaminopentane (PPAP) | Selegiline |

| Primary Mechanism | Catecholaminergic Activity Enhancer (CAE) | Monoamine Oxidase B (MAO-B) Inhibitor |

| MAO-B Inhibition | Devoid of significant activity | Potent irreversible inhibitor |

| Neurotransmitter Release | Enhances impulse-driven release | Increases levels by preventing breakdown |

Enhanced Potency and Broader Monoaminergic Enhancement of Benzofuranylpropylaminopentane (BPAP) and Indolylpropylaminopentane (IPAP)

Further structural modifications of PPAP led to the development of even more potent and pharmacologically distinct compounds, namely Benzofuranylpropylaminopentane (BPAP) and Indolylpropylaminopentane (IPAP).

Benzofuranylpropylaminopentane (BPAP) is a significantly more potent monoaminergic activity enhancer (MAE) than PPAP. wikipedia.orgreddit.com A key distinction is that BPAP enhances the release of serotonin in addition to norepinephrine and dopamine, making it a broader-spectrum MAE. wikipedia.orgreddit.com In preclinical models, (-)-BPAP was found to be approximately 130 times more potent than (-)-deprenyl in antagonizing tetrabenazine-induced depression. nih.gov

Indolylpropylaminopentane (IPAP) is another analog that demonstrates a preferential, though not exclusive, enhancement of serotonergic activity, especially at lower doses. wikipedia.org It is more potent than PPAP as an MAE but less potent than BPAP. wikipedia.org Unlike PPAP, which is primarily a catecholaminergic enhancer, IPAP's profile shows a stronger influence on the serotonin system. wikipedia.org

| Compound | Primary Monoaminergic Enhancement | Relative Potency (as MAE) |

| PPAP | Catecholaminergic (Norepinephrine, Dopamine) | Baseline |

| BPAP | Catecholaminergic and Serotonergic | Significantly more potent than PPAP |

| IPAP | Preferentially Serotonergic | More potent than PPAP, less than BPAP |

Structure Activity Relationship Sar Studies

Identification of Essential Structural Features for Pharmacological Activity

The core structure essential for the pharmacological effects of 1-phenyl-2-aminopentane is the phenethylamine (B48288) framework. wikipedia.orgwikipedia.org This fundamental structure comprises a phenyl ring linked to an amino group via a two-carbon chain. wikipedia.orgwikipedia.orgnih.gov A key feature of this compound class is the presence of an alkyl group at the alpha (α) position of the ethylamine (B1201723) sidechain, which distinguishes it from simpler phenethylamines. wikipedia.org This alpha-substitution is crucial for its specific pharmacological profile. The primary amine (NH2) group is another vital component, as it directly participates in binding to monoamine transporters. wikipedia.org The phenyl ring acts as an anchor, facilitating interactions within the binding sites of these transporters. nih.gov

Impact of Alpha-Alkyl Chain Substitutions on Activity and Selectivity

The nature and length of the substituent on the alpha-carbon of the phenethylamine side chain markedly influence the compound's activity and selectivity towards the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). A systematic extension of this alkyl chain allows for a fine-tuning of the pharmacological profile.

For example, increasing the alpha-alkyl chain length from a methyl group (as in amphetamine) to a propyl group (found in this compound) generally shifts the activity profile. While amphetamine is primarily a potent dopamine-releasing agent, this compound demonstrates a more balanced interaction with the three major monoamine transporters. Further lengthening the alpha-alkyl chain to butyl or pentyl groups tends to reduce the compound's activity at all three transporters, indicating an optimal chain length for effective interaction.

| Compound | Alpha-Alkyl Chain | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|---|

| Amphetamine | Methyl | 24.8 | 7.2 | 3340 |

| 1-Phenyl-2-aminobutane | Ethyl | 99.5 | 24.5 | 776 |

| This compound | Propyl | 91.6 | 29.6 | 245 |

| 1-Phenyl-2-aminohexane | Butyl | 206 | 48.1 | 321 |

IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration needed to block 50% of transporter activity. Lower values signify higher potency.

Influence of N-Substitution Patterns on Neurochemical Modulation

Modifying the primary amino group through the addition of substituents (N-substitution) significantly alters the neurochemical properties of phenethylamine analogs. acs.org Adding a small alkyl group, such as a methyl group, can sometimes enhance potency. However, attaching larger groups to the nitrogen atom generally diminishes activity due to steric hindrance, preventing the molecule from fitting properly into the transporter's binding site. nih.gov

This modification is also critical in determining whether a compound acts as a neurotransmitter releaser or a reuptake inhibitor. Compounds with primary or secondary amines (like this compound) are often transported into the neuron and trigger the reverse transport of neurotransmitters, effectively "releasing" them into the synapse. In contrast, compounds with tertiary amines are typically unable to be transported and instead act as blockers, inhibiting the reuptake of neurotransmitters from the synapse.

Aromatic Ring System Modifications and Their Functional Consequences (e.g., Benzene vs. Benzofuran (B130515)/Indole)

Replacing the standard phenyl ring with other aromatic systems, such as benzofuran or indole, leads to profound changes in pharmacological function. nih.govrsc.org These modifications alter the molecule's electronic and spatial characteristics, which in turn affects its binding affinity and selectivity for different monoamine transporters. nih.govwikipedia.org

Stereochemical Configuration and Enantiomeric Potency Differences

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-1-phenyl-2-aminopentane and (S)-1-phenyl-2-aminopentane. researchgate.net The spatial arrangement of atoms (stereochemistry) is a critical factor in determining the pharmacological potency and selectivity of these compounds.

In the broader class of phenethylamines, it is common for one enantiomer to be significantly more potent than the other. For amphetamine, the (S)-enantiomer is known to be three to four times more potent as a central nervous system stimulant than the (R)-enantiomer. nih.gov This is because the biological targets, such as transporters and receptors, are themselves chiral and interact differently with each enantiomer. While specific comparative data for the individual enantiomers of this compound are not widely detailed in the literature, the established principles of SAR in this chemical family strongly suggest that the (S)-enantiomer is likely the more potent of the two at the dopamine and norepinephrine transporters.

Metabolic Pathways and Enzyme Interactions in Vitro and Preclinical Models

Enzymatic Biotransformations of 1-Phenyl-2-aminopentane

The biotransformation of xenobiotics is a critical process that determines their biological activity and clearance. For a compound with the structural features of this compound, several enzymatic pathways are anticipated to be involved in its metabolism.

Interaction with Human Microsomal Epoxide Hydrolase

Human microsomal epoxide hydrolase (mEH or EPHX1) is an enzyme primarily involved in the detoxification of xenobiotics by hydrolyzing electrophilic epoxides to their corresponding, more water-soluble and less reactive trans-dihydrodiols. nih.govwikipedia.org While direct studies on the interaction between this compound and mEH are not extensively documented, research into related structures provides valuable insights.

Amines and amides have been identified as inhibitors of mEH. nih.gov Specifically, primary ureas, amides, and amines have demonstrated inhibitory activity against both rat and human recombinant mEH. nih.gov For instance, elaidamide, a fatty amide, is a potent inhibitor of recombinant rat mEH with a Ki of 70 nM. nih.gov This suggests that the amine functional group in this compound could potentially interact with and inhibit mEH. The nature of this interaction, whether as a substrate or an inhibitor, would require specific enzymatic assays with the compound. Given that some phenethylamine (B48288) derivatives are used in the development of mEH inhibitors, it is plausible that this compound could exhibit inhibitory properties towards this enzyme.

General Principles of Amine Metabolism in Preclinical Contexts

The metabolism of amine-containing compounds like this compound generally follows well-established pathways involving oxidation and conjugation reactions. These processes are primarily carried out by a suite of enzymes predominantly located in the liver. nih.govresearchgate.net

Oxidative Metabolism via Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the phase I metabolism of a vast array of xenobiotics, including many amine-containing drugs. nih.gov For secondary amines such as this compound, two principal oxidative pathways mediated by CYPs are N-dealkylation and N-oxidation.

N-dealkylation involves the removal of an alkyl group from the nitrogen atom. This process is initiated by the hydroxylation of the α-carbon of the alkyl group, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield a primary amine and a carbonyl compound. nih.gov In the case of this compound, N-depropylation would lead to the formation of this compound and propionaldehyde.

N-oxidation of secondary amines leads to the formation of hydroxylamines, which can be further oxidized to nitrones. ntnu.no This pathway is also a recognized metabolic route for various amine compounds. The specific CYP isoforms involved in the metabolism of amphetamine and its analogs, such as CYP2D6, CYP1A2, and CYP3A4, are likely candidates for the oxidative metabolism of this compound due to structural similarities.

Role of Monoamine Oxidases in Amine Degradation

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines. nih.govnih.gov There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. nih.gov MAOs are crucial for the degradation of endogenous neurotransmitters like dopamine (B1211576) and serotonin (B10506), as well as xenobiotic amines. nih.govwikipedia.org

Phenethylamine and its derivatives are known substrates for MAOs, particularly MAO-B. nih.gov The enzymatic reaction involves the oxidation of the amine to an imine, which is then hydrolyzed to an aldehyde, releasing ammonia (B1221849) and hydrogen peroxide in the process. nih.gov While some substituted amphetamines can inhibit MAO, the structural features of this compound, particularly the alkyl substitution on the amine, may influence its interaction with these enzymes. Further investigation is needed to determine if it acts as a substrate or inhibitor of MAO-A or MAO-B.

Conjugation Reactions (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent drug or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. nih.govyoutube.com Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major phase II pathway. nih.govnih.govresearchgate.net

For amine-containing compounds, if a hydroxyl group is introduced through phase I metabolism (e.g., aromatic hydroxylation of the phenyl ring), this hydroxylated metabolite can then undergo glucuronidation. For example, the metabolism of amphetamine can involve the formation of 4-hydroxyamphetamine, which is subsequently conjugated with glucuronic acid. It is therefore plausible that hydroxylated metabolites of this compound could be substrates for UGT enzymes, leading to the formation of glucuronide conjugates. Several UGT isoforms, including UGT1A1, UGT1A9, UGT2B7, and UGT2B15, are known to be involved in the glucuronidation of various drug metabolites. nih.gov

In Vitro Metabolic Stability and Identification of Metabolic Products in Animal-Derived Biological Systems

The metabolic stability of a compound provides a measure of its susceptibility to biotransformation and is a key parameter in preclinical drug development. researchgate.net This is often assessed using in vitro systems such as liver microsomes, which are rich in CYP enzymes. nih.gov

| In Vitro Metabolic Stability of N-Ethyl Pentedrone (B609907) (NEP) in Liver Microsomes | ||

| Parameter | Rat | Mouse |

| In vitro half-life (t1/2, min) | 12.1 | 187 |

| In vitro intrinsic clearance (Clint, in vitro, µL/min/mg) | 229 | 14.8 |

| In vivo intrinsic clearance (Clint, in vivo, mL/min/kg) | 128 | 58.3 |

| Data adapted from a study on the metabolic stability of N-ethyl pentedrone. jefferson.edu |

These findings for NEP suggest that this compound may also exhibit species-dependent metabolic stability. The significantly faster metabolism in rat liver microsomes compared to human and mouse microsomes is a noteworthy observation that could have implications for the extrapolation of preclinical data to humans. jefferson.edu

The identification of metabolic products is crucial for understanding the complete metabolic profile of a compound. For amphetamine and its analogs, the primary metabolites result from N-dealkylation, aromatic hydroxylation, and subsequent conjugation. In the case of this compound, one would anticipate the formation of metabolites such as:

This compound: Resulting from N-depropylation.

Hydroxylated derivatives: Formed through aromatic hydroxylation of the phenyl ring.

N-oxygenated products: Such as the corresponding hydroxylamine.

Glucuronide and sulfate (B86663) conjugates: Of the hydroxylated metabolites.

Further studies employing techniques like liquid chromatography-mass spectrometry (LC-MS) with animal-derived biological matrices would be necessary to definitively identify and quantify the metabolites of this compound.

Advanced Research Methodologies and Preclinical Applications

Analytical Techniques for Compound Characterization and Quantification in Research Studies

Analytical chemistry provides the foundational methods for confirming the identity, purity, and specific properties of a chemical entity like 1-Phenyl-2-aminopentane before and during biological testing.

Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a compound for specific receptors and transporters. This technique involves incubating a source of the target protein (e.g., brain tissue homogenates or cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the target with high affinity. The test compound, this compound, is added in increasing concentrations to compete for binding with the radioligand.

The amount of radioactivity is measured to determine the extent to which the test compound displaces the radioligand. From this competition curve, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of this compound required to displace 50% of the specific binding of the radioligand. This value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the target site. Given its structural similarity to other phenethylamines, likely targets for this compound would include monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov

Table 1: Representative Data from a Hypothetical Radioligand Binding Assay for this compound This table is for illustrative purposes and does not represent actual experimental data.

| Target Transporter | Radioligand Used | Calculated Ki (nM) |

|---|---|---|

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 1200 |

Chromatographic techniques are indispensable for verifying the chemical purity of a synthesized compound and for separating its stereoisomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a detector such as a diode-array detector (DAD) or mass spectrometer (MS) is a standard method to assess the purity of this compound. The sample is passed through a column under high pressure, and its components are separated based on their affinity for the stationary phase. A pure sample should ideally yield a single major peak in the chromatogram. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for this purpose, where the compound is vaporized and separated in a gaseous mobile phase before being identified by its mass-to-charge ratio.

Enantiomeric Excess (e.e.) Analysis: Since the this compound molecule contains a chiral center at the second carbon, it exists as a pair of enantiomers, (R)- and (S)-1-Phenyl-2-aminopentane. These stereoisomers can have different pharmacological activities. Chiral chromatography is essential to determine the enantiomeric excess (e.e.) of a sample, which quantifies its optical purity. This is commonly achieved using GC or HPLC with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. wiley.comgcms.cz The CSP interacts differently with each enantiomer, causing them to elute from the column at different times, resulting in two separable peaks. wiley.com An alternative method involves derivatizing the amine with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral column. yakhak.org

Table 2: Illustrative Conditions for Chiral GC Separation of this compound Enantiomers This table outlines typical parameters and does not represent a specific validated method.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin CSP |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | 100°C initial, ramp to 180°C at 2°C/min |

| Derivatization | Trifluoroacetyl (TFA) derivative |

Computational and In Silico Approaches in Chemical Biology

Computational, or in silico, methods accelerate drug discovery research by modeling and predicting the behavior of compounds, thereby reducing the time and cost associated with experimental screening. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other target protein. herts.ac.uk For this compound, docking simulations would be used to model its interaction with the binding pockets of monoamine transporters. eurekaselect.com The process involves obtaining a high-resolution 3D structure of the target protein, often from X-ray crystallography data. The 3D structure of the ligand, this compound, is then computationally placed into the defined binding site of the protein.

An algorithm samples numerous possible conformations and orientations, calculating a "docking score" for each pose, which estimates the binding affinity. herts.ac.uk The results provide insights into the plausible binding mode and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and specific amino acid residues in the target's active site. nih.gov This information helps to rationalize experimental binding data and can guide the design of new analogues with improved affinity or selectivity.

Table 3: Potential Molecular Interactions for this compound in a Monoamine Transporter Binding Site (Hypothetical) This table illustrates the type of output from a molecular docking study and is not based on experimental results.

| Ligand Moiety | Type of Interaction | Potential Interacting Amino Acid Residue | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Amine Group (-NH₂) | Hydrogen Bond / Ionic Bond | Aspartate (Asp) | -7.8 |

| Phenyl Ring | π-π Stacking | Phenylalanine (Phe) / Tyrosine (Tyr) | |

| Propyl Chain | Hydrophobic Interaction | Valine (Val) / Isoleucine (Ile) |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net To develop a QSAR model for phenethylamine-like compounds, a training set of molecules with known activities (e.g., Ki values for DAT inhibition) is compiled.

For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (logP), size, shape, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates the descriptors with the biological activity. mdpi.com Once a statistically valid model is created, it can be used to predict the activity of new or untested compounds like this compound based solely on its calculated descriptors.

Table 4: Key Components of a QSAR Model for Predicting Monoamine Transporter Affinity

| Component | Description | Example for this compound |

|---|---|---|

| Training Set | A diverse set of phenethylamine (B48288) analogues with measured biological activities. | Amphetamine, Methamphetamine, etc. |

| Dependent Variable | The measured biological activity to be predicted. | log(1/Ki) for DAT inhibition |

| Independent Variables (Descriptors) | Calculated physicochemical properties of the molecules. | XLogP3, Polar Surface Area (PSA), Molecular Weight, Number of Rotatable Bonds |

| Mathematical Model | An equation relating the descriptors to the activity. | Activity = c₀ + c₁(XLogP3) + c₂(PSA) + ... |

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the research process. nih.gov These models use the 2D structure of a molecule like this compound to calculate properties that are critical for its potential as a drug candidate. researchgate.net

Various software platforms (e.g., SwissADME, pkCSM) can predict parameters such as human intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicities. nih.govresearchgate.net For example, predictions can suggest whether this compound is likely to be a substrate or inhibitor of major CYP isoforms like CYP2D6 or CYP3A4, and can identify likely sites on the molecule where metabolism (e.g., hydroxylation) may occur. These predictions help to identify potential pharmacokinetic liabilities before resource-intensive in vivo studies are conducted.

Table 5: Predicted In Silico ADMET Profile for this compound These values are predictions from computational models and require experimental validation.

| Pharmacokinetic Parameter | Category | Predicted Value / Outcome |

|---|---|---|

| Physicochemical Properties | Lipophilicity (LogP) | 2.8 (High) nih.gov |

| Absorption | Human Intestinal Absorption | High |

| P-glycoprotein Substrate | No | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes |

| Metabolism | CYP2D6 Substrate | Yes |

| CYP3A4 Substrate | No | |

| CYP2D6 Inhibitor | Yes |

Preclinical Research Applications Beyond Direct Efficacy

The utility of a chemical compound in preclinical research often extends beyond its primary efficacy studies. For the compound this compound, which belongs to the phenethylamine class, its potential applications in advanced research methodologies are primarily inferred from studies on its structural analogs. While direct research on this compound in these specific areas is not extensively documented in publicly available literature, the following sections outline the potential preclinical applications based on the activities of similar molecules.

Utilization in Animal Behavioral Models for Cognitive and Affective Phenotyping

Animal behavioral models are crucial for phenotyping the cognitive and affective domains, offering insights into the neurobiological underpinnings of various neuropsychiatric conditions. Substituted amphetamines, a class that includes this compound, are known to exert significant effects on behavior. These effects are often mediated by their interaction with monoamine systems, including dopamine, norepinephrine, and serotonin transporters.

Research on amphetamine analogs in animal models, such as the squirrel monkey, has demonstrated a range of behavioral effects that are dependent on the specific structural modifications of the molecule. nih.gov These studies often employ fixed-interval schedules of reinforcement to assess the stimulant effects of these compounds. nih.gov For instance, analogs with a high selectivity for releasing dopamine tend to produce stimulant effects on behavior. nih.gov Conversely, compounds that also modulate serotonin release may have attenuated stimulant effects. nih.gov

While specific studies employing this compound in comprehensive cognitive and affective phenotyping batteries are not readily found in the scientific literature, its structural similarity to other behaviorally active amphetamine analogs suggests its potential utility in such models. Future research could explore its effects on learning, memory, anxiety-like behaviors, and depressive-like phenotypes to fully characterize its neurobehavioral profile.

Table 1: Behavioral Effects of Amphetamine Analogs in Animal Models

| Compound/Analog | Primary Monoamine Target(s) | Observed Behavioral Effects | Reference |

| Amphetamine | Dopamine, Norepinephrine | Increased motor activity, stimulant effects | nih.gov |

| PAL-353 | Dopamine selective | Stimulant effects | nih.gov |

| PAL-313 | Dopamine and Serotonin | Increased dopamine, no stimulant effects | nih.gov |

| PAL-287 | Non-selective Dopamine/Serotonin | No increase in dopamine, no stimulant effects | nih.gov |

This table illustrates the differential behavioral effects of various amphetamine analogs based on their monoaminergic activity, providing a framework for the potential investigation of this compound.

Neuroprotective Investigations in Cellular and Animal Models

The investigation of neuroprotective agents is a critical area of preclinical research, aimed at identifying compounds that can mitigate neuronal damage in various pathological conditions, including neurodegenerative diseases. While direct evidence for the neuroprotective effects of this compound is scarce, the broader class of phenethylamines has been a subject of interest.

It is important to note that some substituted amphetamines have been investigated for their potential neurotoxic effects, particularly with chronic high-dose use. However, the diverse pharmacology of this class means that some derivatives could possess neuroprotective properties under specific conditions. For instance, compounds that modulate monoamine signaling or have antioxidant properties could theoretically offer protection against certain types of neuronal injury. At present, there is a lack of specific studies in the scientific literature that have investigated this compound in cellular or animal models of neurodegeneration.

Role as Chiral Building Blocks and Intermediates in Complex Organic Synthesis and Medicinal Chemistry

Chiral amines are valuable intermediates in asymmetric synthesis, a field focused on the stereoselective production of chemical compounds. nih.govnih.gov The presence of a chiral center in this compound makes it a potential candidate for use as a chiral building block or auxiliary in the synthesis of more complex molecules, including pharmaceuticals.

The synthesis of chiral molecules is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a common practice in pharmaceutical chemistry. google.com Methods for the chiral resolution of amines often involve the formation of diastereomeric salts with a chiral resolving agent, such as O,O'-diacyltartaric acid derivatives. google.com

While specific examples of this compound being used as a chiral intermediate in the synthesis of other compounds are not widely reported, the principles of asymmetric synthesis support its potential in this role. The amino group and the phenyl ring provide functional handles for further chemical modifications, and the chiral center can be used to induce stereoselectivity in subsequent reactions. The development of continuous flow asymmetric synthesis has further highlighted the importance of chiral intermediates in the efficient production of active pharmaceutical ingredients. nih.gov

Table 2: Examples of Chiral Amines and Their Applications in Synthesis

| Chiral Amine Derivative | Application | Synthetic Strategy | Reference |

| N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives | Intermediate for TRPV1 antagonists | Chiral resolution using O,O'-diacyltartaric acid derivatives | google.com |

| Axially chiral vicinal amino alcohols | Synthesis of novel bisoxazoline ligands | Resolution via chiral stationary phase chromatography | nih.gov |

| (Rs)-2-phenyl-2-propyl sulfinamide | Asymmetric addition reactions | Use as a chiral auxiliary | nih.gov |

This table provides examples of how other chiral amines are utilized in asymmetric synthesis, suggesting potential avenues for the application of this compound.

Development of Chemical Probes and Tracers for Biochemical Investigations

Chemical probes and tracers are essential tools for elucidating biological pathways and the mechanisms of drug action. These molecules are often derivatives of a parent compound that have been modified to allow for detection, for example, through the incorporation of a radioactive isotope or a fluorescent tag.

The synthesis of radiolabeled phenethylamine derivatives has been a subject of research for applications in medical imaging and drug quantification. nih.govsnmjournals.org For instance, carbon-13 ([¹³C]) labeled phenethylamines have been synthesized for use as internal standards in mass spectrometry-based quantification of drugs in biological samples. nih.gov Furthermore, the development of radiolabeled amines for brain imaging, such as those labeled with iodine-123, has been explored to study amine distribution and kinetics in the central nervous system. snmjournals.org

Photoaffinity probes are another class of chemical tools that can be used to identify the binding sites of a drug on its target proteins. While no photoaffinity probes derived specifically from this compound have been described, research on amphetamine-related photoaffinity probes demonstrates the feasibility of this approach for compounds within this class. researchgate.net

Given its structure, this compound could potentially be modified to create such probes. For example, the phenyl ring could be substituted with a radioisotope or a photoreactive group. Such tools would be invaluable for studying its pharmacokinetics, target engagement, and off-target effects in biochemical and in vivo investigations. However, at present, there are no published studies detailing the development of chemical probes or tracers based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 1-Phenyl-2-aminopentane, and what are their mechanistic considerations?

- Methodological Answer : Synthesis typically involves reductive amination or biocatalytic pathways. For example, biocatalytic methods using ketoreductases or aminotransferases can yield enantiomerically pure derivatives, as demonstrated in the production of structurally similar 4-amino-1-phenylpentan-2-ol via preparative biocatalysis . Reductive amination of ketone precursors (e.g., 1-Phenylpentan-2-one) with ammonia or amines under hydrogenation conditions is another route. Mechanistically, stereochemical outcomes depend on catalyst choice (e.g., chiral catalysts for enantioselectivity) and reaction pH. Researchers should validate purity via HPLC or chiral GC and compare yields under varying temperatures (25–60°C) and pressures (1–5 bar H₂).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm molecular structure. For example, the amine proton resonates at δ 1.5–2.5 ppm, while aromatic protons appear at δ 7.0–7.5 ppm. Use deuterated solvents (e.g., CDCl₃) and DEPT-135 for carbon assignments .

- IR : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) are key. Compare with reference spectra of similar compounds (e.g., 2-aminoethanol derivatives) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺). Fragmentation patterns help identify substituents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers. Refer to safety data sheets (SDS) for structurally similar amines (e.g., diethyl (2S)-2-aminopentanedioate, which requires medical consultation upon exposure) .

- Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite). Document incidents and review lab safety training protocols .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound using biocatalytic methods?

- Methodological Answer :

- Enzyme Screening : Test ketoreductases (e.g., from Lactobacillus spp.) or transaminases for activity toward the ketone precursor. Use high-throughput assays to identify optimal pH (6.5–8.5) and cofactors (NADH, PLP) .

- Solvent Engineering : Co-solvents (e.g., 10% DMSO) enhance substrate solubility without denaturing enzymes.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC. For example, (2R,4R)-4-amino-1-phenylpentan-2-ol was resolved using immobilized enzymes with >99% ee .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals (e.g., amine vs. hydroxyl protons).

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) or X-ray crystallography for ambiguous cases. For example, crystallographic data resolved stereochemical conflicts in biphenyl derivatives .

Q. How can one design experiments to study solvent effects on the stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in solvents (e.g., DMSO, ethanol, water) at 40°C/75% RH for 4 weeks. Analyze degradation via LC-MS and quantify byproducts (e.g., oxidation products) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life. For polar solvents, correlate dielectric constants with degradation rates.

- Controlled Variables : Maintain consistent light exposure and oxygen levels. Use inert atmospheres (N₂) to isolate solvent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.